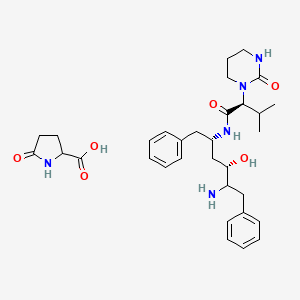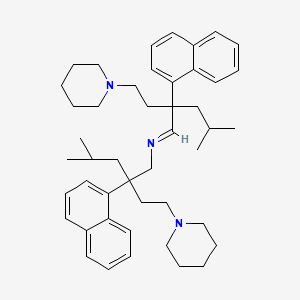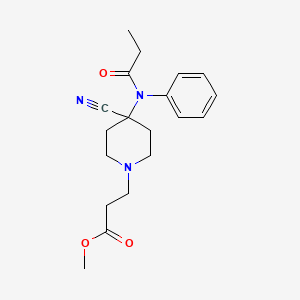
Zomepirac Sodium Salt-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zomepirac Sodium Salt-d4 is a deuterated form of Zomepirac Sodium, a nonsteroidal anti-inflammatory drug (NSAID). It is the sodium salt of 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate dihydrate. This compound is structurally related to tolmetin, another NSAID, but differs in that the central benzene ring has been replaced by a pyrrole ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zomepirac Sodium Salt-d4 can be synthesized from diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine via modification of the Hantzsch pyrrole synthesis. The intermediate product undergoes saponification, monoesterification, and thermal decarboxylation to form an ester. This ester is then acylated with N,N-dimethyl-p-chlorobenzamide, followed by saponification to yield Zomepirac .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product, often involving advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Zomepirac Sodium Salt-d4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
Zomepirac Sodium Salt-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Zomepirac in various samples.
Biology: Studied for its effects on cellular processes and its potential as a tool in biochemical assays.
Medicine: Investigated for its analgesic and anti-inflammatory properties, although its clinical use has been limited due to safety concerns.
Industry: Utilized in the development of new NSAIDs and as a model compound in drug metabolism studies
Mecanismo De Acción
Zomepirac Sodium Salt-d4 exerts its effects by inhibiting prostaglandin synthetase, an enzyme involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting this enzyme, Zomepirac reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Tolmetin: Structurally related NSAID with a central benzene ring instead of a pyrrole ring.
Ketorolac: Another NSAID with a similar mechanism of action but different chemical structure.
Etoricoxib: A selective COX-2 inhibitor with a different chemical structure and mechanism of action.
Uniqueness
Zomepirac Sodium Salt-d4 is unique due to its pyrrole ring structure, which distinguishes it from other NSAIDs that typically have a central benzene ring. This structural difference may influence its pharmacokinetic and pharmacodynamic properties .
Propiedades
Fórmula molecular |
C15H13ClNNaO3 |
|---|---|
Peso molecular |
317.73 g/mol |
Nombre IUPAC |
sodium;2-[5-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate |
InChI |
InChI=1S/C15H14ClNO3.Na/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10;/h3-7H,8H2,1-2H3,(H,18,19);/q;+1/p-1/i3D,4D,5D,6D; |
Clave InChI |
SEEXPXUCHVGZGU-HGSONKNXSA-M |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C(=O)C2=C(C=C(N2C)CC(=O)[O-])C)[2H])[2H])Cl)[2H].[Na+] |
SMILES canónico |
CC1=C(N(C(=C1)CC(=O)[O-])C)C(=O)C2=CC=C(C=C2)Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B13403510.png)




![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide](/img/structure/B13403532.png)

![2-[6-(Furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13403538.png)




